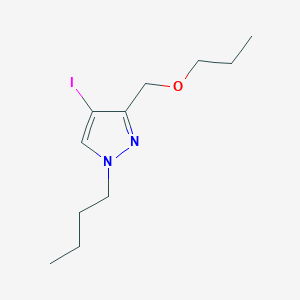
1-butyl-4-iodo-3-(propoxymethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-4-iodo-3-(propoxymethyl)-1H-pyrazole is a chemical compound with the molecular formula C₁₂H₂₄I₃N₂O. It belongs to the class of pyrazole derivatives, which are known for their diverse biological and chemical properties. This compound features a pyrazole ring substituted with a butyl group, an iodine atom, and a propoxymethyl group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available pyrazole or its derivatives.
Reaction Steps:
Butylation: The pyrazole ring is alkylated with 1-bromobutane in the presence of a strong base like potassium tert-butoxide.
Iodination: The butylated pyrazole undergoes iodination using iodine or an iodinating agent such as N-iodosuccinimide (NIS) in the presence of a catalyst.
Propoxymethylation: The iodinated pyrazole is then reacted with propylene oxide in the presence of a base to introduce the propoxymethyl group.
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes, optimizing reaction conditions, and ensuring purity and yield. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The iodine atom in the compound can be oxidized to iodate or periodate under specific conditions.
Reduction: The iodine atom can be reduced to iodide using reducing agents like sodium thiosulfate.
Substitution: The pyrazole ring can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Iodine, hydrogen peroxide, or periodate salts.
Reduction: Sodium thiosulfate, sodium bisulfite, or hydrogen gas.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.
Major Products Formed:
Oxidation Products: Iodate or periodate derivatives.
Reduction Products: Iodide derivatives.
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand the interaction of pyrazole derivatives with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1-butyl-4-iodo-3-(propoxymethyl)-1H-pyrazole exerts its effects depends on its specific application. For instance, in drug discovery, it may act as a kinase inhibitor by binding to the ATP-binding site of the enzyme, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system and the specific reaction conditions.
Comparaison Avec Des Composés Similaires
1-Butyl-3-(propoxymethyl)-1H-pyrazole: Lacks the iodine atom.
4-Iodo-1H-pyrazole: Lacks the butyl and propoxymethyl groups.
1-Butyl-4-iodo-1H-pyrazole: Lacks the propoxymethyl group.
Uniqueness: 1-Butyl-4-iodo-3-(propoxymethyl)-1H-pyrazole is unique due to the combination of the butyl group, iodine atom, and propoxymethyl group on the pyrazole ring. This combination imparts distinct chemical and biological properties that are not found in the similar compounds listed above.
Propriétés
IUPAC Name |
1-butyl-4-iodo-3-(propoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19IN2O/c1-3-5-6-14-8-10(12)11(13-14)9-15-7-4-2/h8H,3-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYXIJRQNRQYAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=N1)COCCC)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













